Chemical structure of 2-amino-5-chloro-4-fluoro-3-hydroxypyridine
Chemical structure of 2-amino-5-chloro-4-fluoro-3-hydroxypyridine
The following technical guide details the chemical structure, synthesis, and application profile of 2-amino-5-chloro-4-fluoro-3-hydroxypyridine (CAS 1003710-83-5).
High-Value Heterocyclic Scaffold for Medicinal Chemistry [1]
Executive Summary
2-Amino-5-chloro-4-fluoro-3-hydroxypyridine is a densely functionalized pyridine derivative characterized by a unique "push-pull" electronic structure. Its specific substitution pattern—combining an electron-donating amino/hydroxy motif with electron-withdrawing halogen atoms—makes it a critical building block in the synthesis of kinase inhibitors and fused bicyclic heterocycles (e.g., oxazolo[4,5-b]pyridines). This guide analyzes its structural properties, synthetic pathways, and utility as a pharmacophore in fragment-based drug discovery (FBDD).
Chemical Identity & Physicochemical Properties[2][3][4]
| Property | Data |
| CAS Registry Number | 1003710-83-5 |
| IUPAC Name | 2-Amino-5-chloro-4-fluoro-3-pyridinol |
| Synonyms | 2-Amino-5-chloro-4-fluoro-3-hydroxypyridine; 3-Hydroxy-4-fluoro-5-chloro-2-pyridinamine |
| Molecular Formula | C₅H₄ClFN₂O |
| Molecular Weight | 162.55 g/mol |
| SMILES | Nc1nc(O)c(F)c(Cl)c1 |
| InChI Key | VTFCXMNTJYSFIR-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid |
| Predicted pKa (OH) | ~8.5 (Acidic due to F/Cl induction) |
| Predicted LogP | 1.2 – 1.5 |
Structural Analysis
The molecule features a penta-substituted pyridine ring (including the nitrogen). The 2-amino-3-hydroxy motif is a classic bidentate chelating site and a precursor for cyclization.
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Electronic Effects: The fluorine at C4 and chlorine at C5 exert strong inductive electron-withdrawing effects (-I), significantly lowering the pKa of the C3-hydroxyl group compared to unsubstituted 3-hydroxypyridine. This increases the acidity of the phenol-like OH, enhancing its capability as a hydrogen bond donor in enzyme active sites.
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Steric Constraints: The vicinal positioning of substituents (Amino-Hydroxy-Fluoro-Chloro) creates a crowded core, locking the conformation and restricting rotation of adjacent groups in downstream derivatives.
Figure 1: Functional map of the 2-amino-5-chloro-4-fluoro-3-hydroxypyridine scaffold.
Synthetic Pathways[3][4][5][6][7][8]
The synthesis of such a highly substituted pyridine requires precise regiochemical control. The primary route involves the halogenation of a pre-functionalized pyridinol core.
Method A: Electrophilic Chlorination (Primary Route)
Based on established pyridine chemistry (analogous to US Patent 4,022,897), the most direct synthesis involves the chlorination of 2-amino-4-fluoro-3-hydroxypyridine .
Protocol:
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Starting Material: Dissolve 2-amino-4-fluoro-3-hydroxypyridine (1.0 eq) in glacial acetic acid.
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Chlorination: Cool the solution to 10–15°C. Slowly introduce chlorine gas (Cl₂) or N-chlorosuccinimide (NCS) (1.05 eq). The amino group activates the C5 position (para to the amino), while the hydroxyl group activates C2 (occupied) and C4 (occupied). The C5 position is the only available site activated by the ortho-amino group.
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Quench & Isolation: Pour the reaction mixture into ice water. Neutralize with aqueous sodium bicarbonate (NaHCO₃) to precipitate the product.
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Purification: Recrystallize from ethanol/water or purify via silica gel chromatography (DCM/MeOH).
Method B: De Novo Ring Synthesis (Conceptual)
For large-scale manufacturing where the 4-fluoro precursor is unavailable, a de novo approach using fluorinated acyclic precursors is employed.
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Precursors: Ethyl 4,4-difluoro-3-oxobutanoate + Cyanamide.
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Mechanism: Condensation followed by cyclization and subsequent functional group manipulation (hydrolysis/chlorination).
Figure 2: Synthetic flow for the regioselective chlorination of the fluoro-pyridinol precursor.
Reactivity & Applications in Drug Discovery
This compound serves as a versatile "warhead" precursor. Its reactivity profile is defined by three distinct zones:
Cyclization to Oxazolo[4,5-b]pyridines
The vicinal amino (-NH2) and hydroxyl (-OH) groups allow for rapid cyclization with phosgene, carbonyldiimidazole (CDI), or orthoesters.
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Application: Synthesis of bicyclic cores that mimic the adenine ring of ATP, making them potent kinase inhibitors .
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Mechanism: The hydroxyl group attacks the electrophile, followed by ring closure by the amine.
Palladium-Catalyzed Cross-Coupling
The C5-Chlorine atom provides a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.
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Selectivity: While 2-aminopyridines can poison Pd catalysts, the free amino group is often protected (e.g., as a Boc-derivative) prior to coupling. The C5-Cl bond is activated enough for coupling due to the electron-deficient nature of the pyridine ring, further enhanced by the C4-Fluorine.
Nucleophilic Aromatic Substitution (SnAr)
The C4-Fluorine atom is activated by the adjacent pyridine nitrogen and the electron-withdrawing chlorine.
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Reactivity: Under harsh conditions, the fluorine can be displaced by strong nucleophiles (amines, thiols), allowing for "scaffold hopping" or the introduction of solubility-enhancing tails.
Case Study: Kinase Inhibitor Design
In the context of drug development, this scaffold is structurally homologous to intermediates used in the synthesis of IDH2 inhibitors (e.g., Enasidenib analogs) and c-Met inhibitors . The fluorine atom at C4 is often used to block metabolic oxidation (blocking the P450 site) or to modulate the pKa of the adjacent hydroxyl group to optimize binding affinity in the ATP pocket.
Analytical Characterization
To validate the identity of synthesized batches, researchers should look for the following spectroscopic signatures:
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¹H NMR (DMSO-d₆):
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δ ~12.0 ppm (s, 1H): Broad singlet for the phenolic -OH (exchangeable).
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δ ~7.8 ppm (d, 1H): The aromatic proton at C6. The coupling constant J(H-F) will be small or negligible as H6 is meta to F4, but J(H-Cl) is not observable.
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δ ~6.0–7.0 ppm (bs, 2H): Amino protons (-NH₂).
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¹⁹F NMR:
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Single peak around -130 to -140 ppm , split possibly by the C6 proton if resolution allows.
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Mass Spectrometry (ESI+):
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[M+H]⁺ = 163.0/165.0 (Characteristic 3:1 Chlorine isotope pattern).
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Safety & Handling (MSDS Summary)
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Hazards: Irritant to eyes, respiratory system, and skin. H315, H319, H335.
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Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The 3-hydroxy group is susceptible to oxidation (browning) upon prolonged exposure to air.
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PPE: Standard lab coat, nitrile gloves, and chemical fume hood are mandatory.
References
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US Patent 4,022,897 . CNS Active Compounds. (1975). Example I-9: Synthesis of 2-amino-5-chloro-4-fluoro-3-pyridinol.
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US Patent 3,985,759 . Process for preparing 2-amino-5-chloropyridine. (1976). Describes chlorination methodologies for aminopyridines.
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PubChem Compound Summary . 2-Amino-5-chloro-4-fluoro-3-hydroxypyridine (CAS 1003710-83-5).[2]
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ChemicalBook . 2-Amino-5-fluoropyridine Synthesis and Derivatives.
